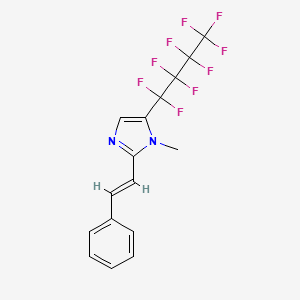
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the nonafluorobutyl group: This step might involve the use of a fluorinating agent such as nonafluorobutyl iodide in the presence of a base.
Addition of the phenylethenyl group: This can be done through a Heck reaction, where a palladium catalyst is used to couple the imidazole with a styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of partially or fully reduced imidazole derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a bioactive molecule in drug discovery and development.
Medicine: Possible applications in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nonafluorobutyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenylethenyl-1H-imidazole: Lacks the nonafluorobutyl group, which might affect its biological activity and chemical properties.
1-Methyl-5-(trifluoromethyl)-2-(2-phenylethenyl)-1H-imidazole: Contains a trifluoromethyl group instead of a nonafluorobutyl group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the nonafluorobutyl group in 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole makes it unique compared to other imidazole derivatives. This group can impart distinct chemical and physical properties, such as increased stability, lipophilicity, and potential for specific interactions in biological systems.
Biological Activity
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C15H16F9N2
- Molecular Weight : 365.29 g/mol
- IUPAC Name : this compound
- Structure : The compound features a nonafluorobutyl group that may influence its lipophilicity and biological interactions.
The biological activity of imidazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation, but potential activities include:
- Antimicrobial Activity : Imidazole compounds have shown promise against a range of pathogens, including bacteria and fungi. The presence of the nonafluorobutyl group may enhance membrane permeability, facilitating antimicrobial effects.
- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted on various imidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The modified structure of this compound may enhance its potency due to increased lipophilicity, which aids in membrane penetration. -
Anticancer Studies :
Research focusing on imidazole compounds has indicated that they can disrupt cancer cell proliferation. For instance, derivatives similar to this compound were tested in vitro against various cancer cell lines, showing promising results in reducing cell viability and promoting apoptotic pathways. -
Pharmacokinetics :
Preliminary pharmacokinetic studies suggest that the compound may exhibit favorable absorption characteristics due to its lipophilic nature. This could lead to enhanced bioavailability when administered in therapeutic settings.
Properties
CAS No. |
141363-31-7 |
|---|---|
Molecular Formula |
C16H11F9N2 |
Molecular Weight |
402.26 g/mol |
IUPAC Name |
1-methyl-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-[(E)-2-phenylethenyl]imidazole |
InChI |
InChI=1S/C16H11F9N2/c1-27-11(9-26-12(27)8-7-10-5-3-2-4-6-10)13(17,18)14(19,20)15(21,22)16(23,24)25/h2-9H,1H3/b8-7+ |
InChI Key |
HTJVBNLJYCXUIG-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C(=CN=C1/C=C/C2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CN1C(=CN=C1C=CC2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















